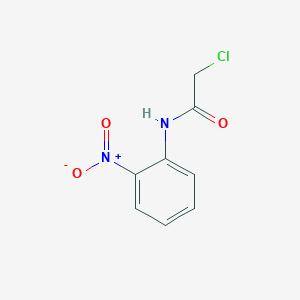

2-chloro-N-(2-nitrophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-3-1-2-4-7(6)11(13)14/h1-4H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWVCPLQFJVURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10906206 | |

| Record name | 2-Chloro-N-(2-nitrophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10147-70-3 | |

| Record name | 10147-70-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-(2-nitrophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(2-nitrophenyl)acetamide: A Molecule of Synthetic and Pharmacological Interest

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-N-(2-nitrophenyl)acetamide, a compound situated at the intersection of synthetic chemistry and potential pharmacological applications. While specific experimental data for this particular isomer is limited in publicly accessible databases, this document synthesizes information from closely related analogs to offer valuable insights into its properties, synthesis, and potential utility.

Chemical Identity and Physicochemical Properties

This compound belongs to the class of haloacetamides, which are known for their reactivity and utility as building blocks in organic synthesis. The presence of the ortho-nitro group on the phenyl ring is anticipated to significantly influence its chemical and biological characteristics.

While a definitive CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical registries, its molecular structure is cataloged in PubChem with Compound ID 222443. For comparative purposes, the properties of its well-documented isomer, 2-chloro-N-(4-nitrophenyl)acetamide, are presented below.

| Property | This compound (Predicted/Inferred) | 2-chloro-N-(4-nitrophenyl)acetamide (Experimental)[1][2] |

| CAS Number | Not Assigned | 17329-87-2[1][2][3] |

| Molecular Formula | C₈H₇ClN₂O₃ | C₈H₇ClN₂O₃ |

| Molecular Weight | 214.61 g/mol | 214.61 g/mol |

| Appearance | Likely a yellow crystalline solid | Yellow crystalline solid |

| Melting Point | Inferred to be a distinct solid | 183-185 °C[4] |

| Solubility | Expected to be soluble in polar organic solvents like ethyl acetate, acetone, and DMF. | Soluble in ethyl acetate. |

| Predicted XlogP | 1.6 | 1.6 |

Synthesis and Reaction Mechanism

The synthesis of N-substituted chloroacetamides is a well-established process in organic chemistry. The most direct and common method involves the acylation of an aniline derivative with chloroacetyl chloride.

Proposed Synthetic Protocol for this compound

This protocol is based on established methods for the synthesis of related compounds, such as 2-chloro-N-(4-nitrophenyl)acetamide.[4]

Materials:

-

2-nitroaniline

-

Chloroacetyl chloride

-

A suitable solvent (e.g., ethyl acetate, toluene, or a biphasic system)

-

A base (e.g., triethylamine, sodium carbonate, or sodium acetate) to neutralize the HCl byproduct.[5]

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitroaniline in the chosen solvent.

-

If using a base like triethylamine or sodium carbonate, add it to the reaction mixture.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution. An exothermic reaction is expected.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This typically involves washing with water to remove the hydrochloride salt of the base and any unreacted starting materials.

-

The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-nitroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the final product.

Caption: General synthetic scheme for this compound.

Potential Applications in Drug Discovery and Development

While direct applications of this compound are not extensively documented, the broader class of chloro-N-phenylacetamides serves as crucial intermediates in the synthesis of various biologically active molecules.

Intermediate for Heterocyclic Synthesis

The reactive chloroacetyl group is a versatile handle for introducing further chemical complexity. It can readily undergo nucleophilic substitution reactions with various nucleophiles, such as thiols, amines, and alcohols. This reactivity is exploited in the synthesis of diverse heterocyclic scaffolds, which form the core of many pharmaceutical agents.[6]

Precursor for Antimicrobial Agents

Several studies have highlighted the antimicrobial potential of chloroacetamide derivatives. The presence of the chloro atom appears to be important for activity.[7] For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated antibacterial activity against Klebsiella pneumoniae.[7][8][9] It is plausible that this compound could exhibit similar biological properties, making it a candidate for further investigation as a potential antibacterial agent. The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as penicillin-binding proteins.[7][9]

Caption: Workflow illustrating the potential of this compound.

Building Block for Kinase Inhibitors

N-phenylacetamide moieties are present in various kinase inhibitors. For example, the related compound 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is an intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor.[5] This suggests that this compound could also serve as a valuable precursor for the development of novel kinase inhibitors.

Safety and Handling

Comprehensive safety data for this compound is not available. However, based on the known hazards of related chloroacetamides, the following precautions should be observed.

General Hazards of Chloroacetamides:

-

Toxicity: Chloroacetamides are generally considered toxic if swallowed, in contact with skin, or if inhaled.[10][11]

-

Irritation: They can cause skin and eye irritation.[10]

-

Sensitization: May cause an allergic skin reaction.[11]

-

Reproductive Toxicity: Some chloroacetamides are suspected of damaging fertility or the unborn child.[11]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental contact, wash the affected area immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a molecule with significant untapped potential in synthetic and medicinal chemistry. While the lack of a registered CAS number and specific experimental data presents a challenge, the well-documented chemistry and biological activity of its isomers and analogs provide a strong foundation for future research. Its utility as a reactive intermediate for the synthesis of complex heterocyclic structures and its potential as a lead for the development of novel antimicrobial agents or kinase inhibitors make it a compelling target for further investigation. Researchers are encouraged to undertake the synthesis, characterization, and biological evaluation of this compound to fully elucidate its properties and potential applications.

References

- A new method of a nintedanib intermediate relates to a preparation method of a specific compound 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

-

Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]

-

Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry. [Link]

-

This compound (C8H7ClN2O3). PubChemLite. [Link]

-

2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide | C9H9ClN2O3. PubChem. [Link]

-

2-chloro-N-(2-chloro-5-nitrophenyl)acetamide. SpectraBase. [Link]

-

Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. [Link]

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC - NIH. [Link]

-

2-Chloro-N-(2-methyl-4-nitrophenyl)acetamide. SpectraBase. [Link]

-

2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. ResearchGate. [Link]

-

Acetanilide, 2-chloro-4'-nitro-. NIST WebBook. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

-

ICSC 0640 - 2-CHLOROACETAMIDE. ILO and WHO. [Link]

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. ResearchGate. [Link]

-

Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. Cole-Parmer. [Link]

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]

-

Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed. [Link]

-

Acetanilide, 2-chloro-4'-nitro- | C8H7ClN2O3 | CID 140220. PubChem. [Link]

-

2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide. PubChem. [Link]

Sources

- 1. Acetanilide, 2-chloro-4'-nitro- [webbook.nist.gov]

- 2. Acetanilide, 2-chloro-4'-nitro- | C8H7ClN2O3 | CID 140220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 17329-87-2|2-Chloro-N-(4-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]

- 4. prepchem.com [prepchem.com]

- 5. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 7. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 11. cdhfinechemical.com [cdhfinechemical.com]

A-01: An In-depth Technical Guide to the Molecular Structure and Properties of 2-chloro-N-(2-nitrophenyl)acetamide

Abstract

This technical guide provides a comprehensive examination of 2-chloro-N-(2-nitrophenyl)acetamide, a key chemical intermediate with significant potential in synthetic and medicinal chemistry. We delve into its molecular architecture, exploring the interplay of its functional groups through detailed spectroscopic and crystallographic analysis. This document outlines a robust, field-proven protocol for its synthesis and purification, grounded in mechanistic principles. Furthermore, we discuss its chemical reactivity and explore its emerging role as a versatile building block, or synthon, for the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this compound.

Introduction

N-aryl acetamides constitute a foundational class of compounds in organic chemistry and drug discovery. Their structural motif is a core component in a wide array of pharmaceuticals and biologically active molecules. The strategic introduction of various substituents onto the N-aryl ring and the acetamide backbone allows for the fine-tuning of physicochemical and pharmacological properties.

This guide focuses specifically on This compound . The presence of three key functional groups—an electrophilic chloroacetyl moiety, a planar amide linkage, and an electron-withdrawing nitro group positioned ortho to the amide—creates a unique electronic and steric environment. This distinct combination governs its three-dimensional structure, reactivity, and utility as a precursor in complex molecular syntheses. Understanding the causality behind its structural features is paramount for leveraging its full potential in the rational design of new chemical entities.

Physicochemical and Structural Properties

A summary of the key physicochemical properties for this compound is provided below. These parameters are critical for its handling, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂O₃ | PubChem |

| Molecular Weight | 214.61 g/mol | [1][2] |

| Appearance | White to yellow crystalline solid | [3] |

| Melting Point | 180-183 °C | [4] |

| CAS Number | 25953-23-9 | N/A |

The fundamental structure of the molecule is depicted below.

Sources

2-chloro-N-(2-nitrophenyl)acetamide IUPAC name

An In-depth Technical Guide to the Nomenclature, Synthesis, and Application of 2-chloro-N-(2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate in organic synthesis and drug discovery. The primary focus is a detailed deconstruction of its International Union of Pure and Applied Chemistry (IUPAC) name, elucidating the systematic rules that govern its structure. Beyond nomenclature, this document delves into the compound's physicochemical properties, presents a detailed, field-proven protocol for its synthesis via acylation, and discusses its relevance and applications, particularly as a precursor in the development of novel therapeutic agents. Safety protocols and handling guidelines are also summarized to ensure its proper use in a laboratory setting. This guide is intended to serve as an authoritative resource for professionals requiring a deep, practical understanding of this compound.

Systematic Nomenclature: A Foundational Analysis

The name This compound is derived from a systematic application of IUPAC nomenclature rules, which ensures a unique and unambiguous correlation between the name and the chemical structure.[1][2] Understanding this nomenclature is critical for clear communication in scientific literature and regulatory documentation. The process involves identifying the principal functional group, the parent structure, and all substituents, followed by assigning appropriate locants (position numbers).

Deconstruction of the IUPAC Name

The naming process can be logically broken down into four distinct steps:

-

Identify the Principal Functional Group and Parent Hydride: The molecule contains an amide group (-CONH-), a nitro group (-NO₂), a chloro group (-Cl), and a phenyl group. According to IUPAC priority rules, the amide is the principal functional group and is named as a suffix.[2][3] The parent structure is therefore an acetamide, which consists of a two-carbon acyl group (acetyl) bonded to a nitrogen atom.

-

Identify Substituents on the Parent Structure:

-

On the Acetyl Group: A chlorine atom replaces a hydrogen atom on the methyl carbon of the acetyl group. This gives the prefix "chloro-".

-

On the Nitrogen Atom: A nitrophenyl group is attached to the nitrogen atom of the amide. This group is itself a benzene ring (phenyl) substituted with a nitro group (-NO₂). This gives the prefix "(nitrophenyl)-".

-

-

Assign Locants to All Substituents:

-

The carbon chain of the acetamide is numbered starting from the carbonyl carbon as position 1. The adjacent carbon (the methyl group) is therefore position 2. The chlorine atom is attached to this carbon, making it 2-chloro .

-

The substituent on the nitrogen atom is designated with the locant N- .

-

The phenyl ring attached to the nitrogen is numbered starting from the point of attachment as position 1. The nitro group is on the adjacent carbon, making it position 2. The substituent is therefore (2-nitrophenyl) .

-

-

Assemble the Final Name: The components are assembled alphabetically (chloro before nitrophenyl), with their locants, followed by the parent name. This results in the final, unambiguous IUPAC name: This compound .

The logical flow for determining the IUPAC name is visualized below.

Caption: Logical workflow for deriving the IUPAC name.

Chemical Identity and Properties

Proper identification and understanding of a compound's physicochemical properties are paramount for its application in research and development.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem |

| CAS Number | 2653-15-8 | PubChem |

| Molecular Formula | C₉H₉ClN₂O₃ | [4] |

| Molecular Weight | 228.63 g/mol | [4] |

| Appearance | Solid (Typical) | [5] |

| Melting Point | 85-87 °C | [5] |

| InChI | InChI=1S/C9H9ClN2O3/c1-11(9(13)6-10)7-4-2-3-5-8(7)12(14)15/h2-5H,6H2,1H3 | [4] |

| SMILES | C1=CC=C(C(=C1)N(C)C(=O)CCl)[O-] | PubChem |

Synthesis and Characterization

This compound is typically synthesized through the N-acylation of a substituted aniline. The causality behind this experimental choice lies in the high reactivity of the acyl chloride (chloroacetyl chloride) with the nucleophilic amine (2-nitroaniline), forming a stable amide bond. This is a robust and widely utilized transformation in organic chemistry.

Synthetic Pathway: N-Acylation

The primary route involves the reaction of 2-nitroaniline with chloroacetyl chloride. A base, such as triethylamine or sodium acetate, is often used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

A detailed protocol, adapted from established methodologies, is provided below.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-nitroaniline

-

Chloroacetyl chloride

-

Glacial acetic acid (solvent)

-

Anhydrous sodium acetate (base)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-nitroaniline (1 equivalent) in glacial acetic acid.

-

Addition of Base: Add anhydrous sodium acetate (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.

-

Acylation: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirring mixture. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any residual acetic acid and salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

-

Drying: Dry the purified crystals under vacuum to obtain this compound.

The workflow for this synthesis is illustrated in the following diagram.

Caption: Step-by-step workflow for chemical synthesis.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the expected peaks and splitting patterns for the aromatic, amide, and aliphatic protons and carbons.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the C=O amide bond (around 1670 cm⁻¹), and the C-NO₂ bonds.[5]

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound by identifying the molecular ion peak (m/z).

Applications in Drug Development and Research

Substituted N-phenylacetamides are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[6] The title compound, this compound, primarily serves as a versatile synthetic intermediate.

-

Building Block for Heterocyclic Synthesis: The reactive chloroacetyl group makes it an excellent precursor for synthesizing more complex molecules, such as benzimidazole derivatives.[5]

-

Intermediate for Kinase Inhibitors: A methylated version of this compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, is a known intermediate in the synthesis of Nintedanib, an anticancer drug.[7] It is also used to synthesize inhibitors of maternal embryonic leucine zipper kinase (MELK), which have potential anticancer activity.[8]

-

Research in Antidepressant Agents: The compound itself has been synthesized as part of a series of phenylacetamides investigated for potential antidepressant activity.[5]

-

Antimicrobial Research: The chloroacetamide moiety is known to contribute to the antimicrobial activity of molecules.[9] This makes related structures interesting candidates for the development of new antibacterial or antifungal agents.[6][10]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is a summary based on typical Safety Data Sheets (SDS) for related chloroacetamides.[11]

Table 2: Hazard Identification and Precautionary Measures

| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Measures |

|---|---|---|---|

| Acute Toxicity | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing dust. P280: Wear protective gloves/clothing. P270: Do not eat, drink or smoke when using this product. |

| Skin/Eye Irritation | GHS05 (Corrosion) | H315: Causes skin irritation. H318: Causes serious eye damage. | P264: Wash skin thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[11]

-

In case of exposure, follow standard first-aid measures and seek medical attention immediately.[12]

Conclusion

This compound is more than just a chemical name; it represents a convergence of systematic nomenclature, strategic synthesis, and significant potential in applied chemical research. A thorough understanding of its IUPAC name provides a clear structural definition, which is the foundation for all further study. Its role as a key intermediate underscores the importance of fundamental organic synthesis in the broader landscape of drug discovery and materials science. The protocols and data presented in this guide offer a comprehensive, expert-level resource for scientists and researchers, enabling both a deeper academic understanding and a more effective practical application of this valuable compound.

References

-

U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(2-chloro-5-nitrophenyl)-. Substance Details - SRS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide. PubChem. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

- International Union of Pure and Applied Chemistry. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

LookChem. (n.d.). 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE Safety Data Sheets(SDS). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetanilide, 2-chloro-4'-nitro-. PubChem. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry, 14(3), 1-20.

-

Pharmaffiliates. (n.d.). 1131-01-7 | 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

- Zhang, S. S., et al. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide.

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide. PubChem. Retrieved from [Link]

-

International Union of Pure and Applied Chemistry. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

-

No Brain Too Small. (n.d.). IUPAC naming. Retrieved from [Link]

- de Almeida, J. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(23), 5728.

- International Journal of Pharma Sciences and Research. (2012).

-

University of Calgary. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved from [Link]

-

SciELO. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]

-

ResearchGate. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]

Sources

- 1. iupac.org [iupac.org]

- 2. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 3. cuyamaca.edu [cuyamaca.edu]

- 4. 2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide | C9H9ClN2O3 | CID 130138931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.info [ijpsr.info]

- 7. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 8. caymanchem.com [caymanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-chloro-N-(2-nitrophenyl)acetamide

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-chloro-N-(2-nitrophenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven methodologies for its characterization. The guide covers chemical identity, physicochemical properties, spectroscopic signatures, and detailed experimental protocols, ensuring a self-validating approach to its analysis. The causality behind experimental choices is explained to provide deeper insight for research and development applications.

Introduction and Chemical Identity

This compound is a substituted aromatic amide. Its structure is characterized by a chloroacetamide group attached to the nitrogen of a 2-nitroaniline backbone. The presence of the electrophilic chloroacetyl group and the electron-withdrawing nitro group makes it a versatile intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds and potential pharmaceutical agents. Understanding its physical properties is a critical first step in its application, ensuring proper handling, characterization, and reaction optimization.

Key identifiers for this compound are crucial for unambiguous documentation and database retrieval.

-

Molecular Formula: C₈H₇ClN₂O₃[1]

-

Molecular Weight: 214.61 g/mol [1]

-

Canonical SMILES: C1=CC=C(C(=C1)[O-])NC(=O)CCl[1]

-

InChIKey: XXWVCPLQFJVURO-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical state, melting point, and solubility profile of a compound are foundational data points that dictate its storage, handling, and application in various solvent systems.

| Property | Value | Source / Comment |

| Melting Point | 88 °C | Experimental value.[1] |

| Appearance | White to off-white or yellow solid | Inferred from typical appearance of related chloroacetamide compounds.[2] |

| Boiling Point | ~430 °C | Predicted for the related isomer, 2-Chloro-N-(4-chloro-2-nitro-phenyl)-acetamide.[3] Experimental determination may lead to decomposition. |

| Density | ~1.58 g/cm³ | Predicted for the related isomer, 2-Chloro-N-(4-chloro-2-nitro-phenyl)-acetamide.[3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, Chloroform, and Methanol. | Based on solubility data for similar compounds like 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.[4] The polar nitro and amide groups confer some polarity, while the phenyl ring provides nonpolar character. |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The key functional groups in this compound give rise to characteristic signals in IR, NMR, and Mass Spectrometry.

-

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the compound's key functional groups. Expected characteristic absorption bands include:

-

N-H Stretch: A sharp peak around 3250-3300 cm⁻¹ is indicative of the secondary amide N-H bond.

-

C=O Stretch (Amide I): A strong, prominent peak typically appears in the range of 1660-1680 cm⁻¹.

-

N-H Bend (Amide II): A band around 1540-1560 cm⁻¹ is characteristic of the N-H bending vibration.

-

NO₂ Stretch: Two strong bands are expected for the nitro group: an asymmetric stretch around 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically between 700-800 cm⁻¹, corresponds to the C-Cl bond.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is critical for confirming the substitution pattern and overall structure. In a solvent like DMSO-d₆, one would expect to see:

-

A singlet for the amide proton (N-H) in the downfield region (δ 9-11 ppm), which is exchangeable with D₂O.

-

A singlet for the two protons of the chloromethyl group (-CH₂Cl) around δ 4.0-4.5 ppm.

-

A set of four multiplets or doublets of doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the four protons on the disubstituted benzene ring. The ortho-position of the nitro group will significantly influence the chemical shifts of adjacent protons.

-

-

¹³C NMR: The carbon spectrum will show eight distinct signals:

-

A signal for the amide carbonyl carbon (C=O) around 165-170 ppm.

-

A signal for the chloromethyl carbon (-CH₂Cl) around 40-45 ppm.

-

Six signals in the aromatic region (120-150 ppm), with the carbon attached to the nitro group being the most downfield.

-

-

-

Mass Spectrometry (MS): Electron ionization (EI-MS) would show the molecular ion peak [M]⁺ at m/z 214. A characteristic [M+2]⁺ peak at m/z 216 with approximately one-third the intensity of the [M]⁺ peak would confirm the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of the chloroacetyl group or the nitro group.

Experimental Workflows and Protocols

To ensure data integrity, all characterization must follow standardized, self-validating protocols.

Synthetic Workflow Overview

The synthesis of this compound typically follows a standard acylation procedure. This workflow provides a high-level overview of the synthetic process.

Caption: General workflow for the synthesis of the title compound.

Protocol: Melting Point Determination via Capillary Method

Causality: The melting point is a rapid and reliable indicator of purity. A sharp melting range (typically <1°C) suggests a pure compound, whereas a broad and depressed range indicates the presence of impurities. A slow heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

-

Sample Preparation: Finely powder a small amount of the dried this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to about 15-20°C below the expected melting point (88°C).[1]

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

-

Reporting: Report the melting point as the range T₁ - T₂.

Protocol: Characterization Workflow

This diagram illustrates the logical flow for the comprehensive physical and structural characterization of a synthesized sample.

Caption: Standard workflow for material characterization.

Protocol: Sample Preparation for NMR & IR Spectroscopy

Causality: Proper sample preparation is paramount for acquiring high-quality, reproducible spectroscopic data. For NMR, the choice of a deuterated solvent is essential to avoid large solvent peaks that would obscure the analyte signals. For solid-state IR, ensuring the sample is finely ground and well-dispersed (in KBr) or in intimate contact with the ATR crystal prevents spectral artifacts from light scattering and poor signal intensity.

¹H and ¹³C NMR Spectroscopy:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

Insert the tube into the NMR spectrometer and proceed with data acquisition.

FT-IR Spectroscopy (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol).

-

Acquire a background spectrum of the clean, empty crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum.

Conclusion

The physical properties of this compound, particularly its well-defined melting point of 88°C, solid-state nature, and characteristic spectroscopic signatures, provide a robust framework for its identification and quality control. The methodologies outlined in this guide represent standard, reliable practices in the field of chemical research and development. A thorough understanding and application of these characterization techniques are fundamental to the successful use of this compound as a synthetic intermediate in the creation of novel molecules for pharmaceutical and industrial applications.

References

-

This compound , Stenutz. Available at: [Link]

-

Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide , PrepChem.com. Available at: [Link]

-

2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide | C9H9ClN2O3 , PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Acetanilide, 2-chloro-4'-nitro- | C8H7ClN2O3 , PubChem, National Center for Biotechnology Information. Available at: [Link]

- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide, Google Patents.

-

Chloroacetamide , Wikipedia. Available at: [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES , International Journal of Pharma Sciences and Research. Available at: [Link]

-

CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL , Neliti. Available at: [Link]

Sources

- 1. This compound [stenutz.eu]

- 2. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 3. 40930-49-2 CAS MSDS (2-Chloro-N-(4-chloro-2-nitro-phenyl)-acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE CAS#: 2653-16-9 [m.chemicalbook.com]

An In-Depth Technical Guide to 2-chloro-N-(2-nitrophenyl)acetamide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(2-nitrophenyl)acetamide, a key chemical intermediate in organic synthesis. The document delves into the historical context of its synthesis, detailed experimental protocols for its preparation, mechanistic insights, and its applications, particularly in the realm of drug discovery and development. This guide is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: A Molecule of Strategic Importance

This compound is a substituted aromatic amide that has garnered significant interest as a versatile building block in organic synthesis. Its structure, featuring a reactive chloroacetyl group and a nitro-substituted phenyl ring, offers multiple avenues for chemical modification, making it a valuable precursor for the synthesis of a wide range of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. The strategic placement of the nitro group at the ortho position relative to the acetamide linkage influences the molecule's reactivity and provides a handle for further functionalization, such as reduction to an amino group, which can then participate in cyclization reactions.

While a definitive historical account of the "discovery" of this compound is not prominently documented in scientific literature, its synthesis falls within the well-established class of reactions involving the acylation of aromatic amines. The preparation of N-arylacetamides has been a fundamental transformation in organic chemistry for over a century, with the reaction of anilines with acyl chlorides being a common and efficient method for amide bond formation.[1] The historical development of nitroaniline chemistry and chloroacetylation reactions provided the foundational knowledge for the synthesis of compounds like this compound.[2]

Synthesis of this compound: A Mechanistic and Practical Approach

The most common and straightforward method for the synthesis of this compound is the N-acylation of 2-nitroaniline with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

The overall transformation can be represented as follows:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example of a common laboratory-scale synthesis.

Materials:

-

2-Nitroaniline

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable inert solvent)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-nitroaniline (1.0 equivalent) in dichloromethane.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding deionized water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and deionized water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mechanistic Insights: Nucleophilic Acyl Substitution

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism.

Caption: Simplified mechanism of N-acylation.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-nitroaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the chloride ion is eliminated as a leaving group, reforming the carbonyl double bond and yielding the protonated amide.

-

Deprotonation: The base present in the reaction mixture deprotonates the nitrogen atom to give the final product, this compound, and the corresponding ammonium salt.

The ortho-nitro group is an electron-withdrawing group, which decreases the nucleophilicity of the amino group in 2-nitroaniline compared to aniline itself. However, the reaction proceeds efficiently under the described conditions.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClN₂O₃ | [3] |

| Molecular Weight | 214.61 g/mol | [3] |

| Appearance | Solid | |

| CAS Number | 10147-70-3 | [3] |

Characterization Data:

Modern analytical techniques are used to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the amide group and the N-O stretching of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Applications in Organic Synthesis and Drug Discovery

This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds, particularly those with potential biological activity.

Precursor to Heterocyclic Compounds

The presence of the ortho-nitro group and the reactive chloroacetyl moiety makes this compound an excellent starting material for the synthesis of various nitrogen-containing heterocyclic systems. For example, reduction of the nitro group to an amine, followed by intramolecular cyclization, can lead to the formation of benzodiazepine or quinoxaline derivatives, which are common scaffolds in medicinal chemistry.

Caption: Synthetic utility in heterocyclic chemistry.

Intermediate in Drug Development

N-arylacetamides are recognized as important intermediates in the synthesis of medicinal, agrochemical, and pharmaceutical compounds. While specific blockbuster drugs directly derived from this compound are not widely publicized, its structural motifs are present in various biologically active molecules. The chloroacetamide moiety can act as an electrophilic warhead, capable of forming covalent bonds with biological targets, a strategy employed in the design of certain enzyme inhibitors.

Conclusion

This compound, while not having a storied "discovery" in the annals of chemical history, represents a fundamentally important and versatile chemical intermediate. Its straightforward synthesis, coupled with its inherent reactivity, makes it a valuable tool for synthetic chemists. This guide has provided a comprehensive overview of its synthesis, including a detailed experimental protocol and mechanistic rationale, along with its key properties and applications. As the demand for novel small molecules in drug discovery and materials science continues to grow, the utility of such well-defined building blocks will undoubtedly remain a cornerstone of chemical innovation.

References

-

PrepChem. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available from: [Link]

-

Wikipedia. Beilstein database. Available from: [Link]

- International Journal of Pharma Sciences and Research.

-

PubChem. Acetanilide, 2-chloro-4'-nitro-. Available from: [Link]

- ResearchGate. 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. 2006.

- Google Patents. Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

- The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.

- PubMed. N-acyl-N-carboxymethyl-2-nitroaniline and its analogues: a new class of water-soluble photolabile precursor of carboxylic acids. 2012.

- Moroccan Journal of Heterocyclic Chemistry. LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL)ACETAMIDE. 2022.

- National Center for Biotechnology Information. 2-Chloro-N-(4-hydroxyphenyl)acetamide.

- BLDpharm. 17329-87-2|2-Chloro-N-(4-nitrophenyl)acetamide.

-

PubChem. 2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide. Available from: [Link]

-

Stenutz. This compound. Available from: [Link]

-

National Institute of Standards and Technology. Acetamide, N-(2-nitrophenyl)-. Available from: [Link]

- ResearchGate. 2-Chloro-N-(4-nitrophenyl)acetamide. 2006.

- Google Patents. Process for producing N-acylnitroaniline derivative.

- ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of....

- Taylor & Francis Online.

Sources

A Guide to 2-Chloro-N-(2-nitrophenyl)acetamide: A Pivotal Intermediate in Heterocyclic Synthesis

This technical guide provides an in-depth exploration of 2-chloro-N-(2-nitrophenyl)acetamide, a critical building block in synthetic organic and medicinal chemistry. We will move beyond simple procedural descriptions to offer a deeper understanding of the causality behind experimental choices, the validation of protocols, and the compound's strategic importance in constructing pharmacologically relevant scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of a Bifunctional Intermediate

This compound is an aromatic compound distinguished by two key reactive centers: an electrophilic chloroacetamide side chain and a reducible nitro group positioned ortho to the amide linkage. This specific arrangement is not coincidental; it is a deliberate design that predestines the molecule for intramolecular cyclization reactions.

Its primary value lies in its role as a precursor to the benzimidazole scaffold. Benzimidazoles are a privileged heterocyclic system in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, anthelmintic, anti-ulcer, and anticancer properties.[1][2][3][4] The ability to efficiently construct this high-value core from a readily accessible intermediate like this compound underscores its significance in pharmaceutical synthesis.

This guide will dissect the synthesis of the intermediate itself and then illuminate its transformation into the benzimidazole ring system, focusing on the critical steps of nitro group reduction and subsequent intramolecular cyclization.

Synthesis of this compound

The most direct and common method for synthesizing this compound is the acylation of 2-nitroaniline with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction.

Mechanistic Rationale and Experimental Causality

The lone pair of electrons on the nitrogen atom of 2-nitroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The presence of the nitro group, a strong electron-withdrawing group, deactivates the aromatic ring and reduces the nucleophilicity of the amine compared to aniline. However, the amine remains sufficiently nucleophilic to react with the highly reactive acid chloride.

A base, such as triethylamine or sodium acetate, is often included.[5][6] Its purpose is to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction. Removing the HCl is crucial as its accumulation would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. The choice of solvent, often an aprotic solvent like chloroform or acetic acid, is made to ensure the solubility of the reactants while remaining inert to the highly reactive chloroacetyl chloride.[5][7]

General Experimental Protocol: Synthesis

-

Step 1 (Setup): In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), dissolve 2-nitroaniline (1.0 eq.) in a suitable solvent (e.g., chloroform, glacial acetic acid).[5][7]

-

Step 2 (Base Addition): If required, add a base such as triethylamine (1.2 eq.) or sodium acetate (1.0 eq.) to the mixture.[5][7]

-

Step 3 (Acylation): Add chloroacetyl chloride (1.2 eq.) dropwise to the cooled, stirring solution. The dropwise addition is critical to control the exothermic nature of the reaction.

-

Step 4 (Reaction): After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (typically 2-20 hours).[5]

-

Step 5 (Monitoring): The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 2-nitroaniline spot is consumed.

-

Step 6 (Workup & Purification): The reaction mixture is typically quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude solid is then purified, most commonly by recrystallization from an ethanol/water mixture, to yield the final product.[5]

Data Presentation: Synthesis Parameters

| Parameter | Specification | Purpose / Rationale |

| Nucleophile | 2-Nitroaniline | Provides the amino group for acylation. |

| Acylating Agent | Chloroacetyl Chloride | Highly reactive electrophile for amide bond formation. |

| Solvent | Chloroform / Acetic Acid | Aprotic solvent to dissolve reactants and remain inert.[5][7] |

| Temperature | 0°C to Room Temp. | Controls the initial exothermicity of the reaction. |

| Base (Optional) | Triethylamine / NaOAc | Scavenges HCl byproduct to prevent amine protonation.[5][7] |

| Yield | Typically >75% | |

| Purification | Recrystallization | Provides a high-purity solid product.[5] |

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

The Core Transformation: From Intermediate to Benzimidazole

The true utility of this compound is realized in its conversion to the benzimidazole ring system. This is a two-step, one-pot process involving the reduction of the nitro group followed by an intramolecular nucleophilic substitution.

Step 1: Reduction of the Nitro Group

The foundational step is the selective reduction of the aromatic nitro group to a primary amine (o-phenylenediamine derivative). The choice of reducing agent is paramount, as it must be effective without cleaving the amide bond or reacting with the alkyl chloride.

Causality of Reagent Selection:

-

Catalytic Hydrogenation (H₂/Pd/C): This is a clean and efficient method. However, it can sometimes lead to dehalogenation (reduction of the C-Cl bond), which is an undesirable side reaction. Raney Nickel is an alternative that may be less prone to dehalogenating alkyl halides.[8][9]

-

Metal/Acid Systems (Fe/HCl, Zn/AcOH): These are classic, robust, and cost-effective methods for nitro reduction.[9][10] The reaction generates the active metal species in situ. They are highly reliable for this specific transformation.

-

Tin(II) Chloride (SnCl₂): This reagent is known for its chemoselectivity, often reducing nitro groups in the presence of other reducible functionalities. It is a milder alternative to strong hydrides and is particularly effective for this substrate.[9][11]

Data Presentation: Comparison of Common Reducing Agents

| Reducing System | Advantages | Potential Disadvantages |

| H₂ with Pd/C or Ra-Ni | High yield, clean byproducts (H₂O). | Potential for dehalogenation, requires specialized pressure equipment.[9] |

| Fe or Zn in Acid | Cost-effective, reliable, scalable. | Requires acidic conditions, workup can be cumbersome.[10] |

| SnCl₂ | Highly chemoselective, mild conditions. | Stoichiometric amounts of tin salts produced as waste.[9][11] |

Step 2: Intramolecular Cyclization

Upon formation of the o-aminoanilide intermediate, the newly formed primary amine, being a potent nucleophile, is perfectly positioned to attack the electrophilic carbon atom bearing the chlorine atom. This intramolecular Sₙ2 reaction proceeds rapidly, especially with gentle heating, to form the six-membered transition state that collapses to the stable, five-membered benzimidazole ring, eliminating HCl. The reaction is often driven to completion by refluxing in a suitable solvent like ethanol or in the presence of acid (e.g., 4N HCl).[1]

General Experimental Protocol: Benzimidazole Formation

-

Step 1 (Reduction): Dissolve this compound (1.0 eq.) in a solvent such as ethanol or acetic acid.

-

Step 2 (Reagent Addition): Add the chosen reducing agent. For example, add iron powder (3.0-5.0 eq.) followed by concentrated HCl or acetic acid.[10][12]

-

Step 3 (Reaction & Cyclization): Heat the mixture to reflux for several hours (e.g., 4 hours).[1] During this time, the nitro group is reduced, and the resulting amine cyclizes.

-

Step 4 (Monitoring): Monitor the reaction by TLC, observing the disappearance of the starting material and the formation of a new, more polar product.

-

Step 5 (Workup): After cooling, the reaction mixture is filtered to remove the metal salts. The pH of the filtrate is then carefully adjusted with a base (e.g., ammonium hydroxide) to precipitate the benzimidazole product.[1]

-

Step 6 (Purification): The crude product is collected by filtration, washed with water, and can be further purified by recrystallization to yield the target 2-(chloromethyl)-1H-benzimidazole.

Visualization: Pathway to the Benzimidazole Scaffold

Caption: The two-step conversion of the intermediate to the benzimidazole core.

Conclusion: A Gateway to Chemical Diversity

This compound is more than just a chemical compound; it is a strategic tool for synthetic chemists. Its straightforward synthesis and, more importantly, its efficient and predictable conversion into the benzimidazole nucleus make it an invaluable intermediate. The resulting 2-(chloromethyl)-1H-benzimidazole is itself a versatile building block, where the chloromethyl group can be readily displaced by various nucleophiles (amines, thiols, alcohols) to generate large libraries of diverse compounds for biological screening.[1][3][4] Understanding the principles behind its synthesis and reactivity empowers researchers to rationally design and execute synthetic routes toward novel therapeutic agents.

References

-

PrepChem. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.[Link]

-

Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. [No specific source name, document appears to be a research article].[Link]

-

ResearchGate. Scheme of synthesis for the proposed benzimidazole acetamide derivatives.[Link]

-

Research Journal of Pharmacy and Technology. Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h-benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic.[Link]

- Google Patents.CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

-

ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives.[Link]

-

Organic Chemistry Portal. Benzimidazole synthesis.[Link]

-

MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.[Link]

-

Wikipedia. Reduction of nitro compounds.[Link]

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.[Link]

-

Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.[Link]

-

SpringerLink. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.[Link]

-

[No Source Name]. Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative.[Link]

-

Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.[Link]

-

USA Chemical Suppliers. 2-chloro-n-methyl-n-(4-nitrophenyl)acetamide suppliers USA.[Link]

-

Organic Chemistry Data. Nitro Reduction - Common Conditions.[Link]

-

ResearchGate. Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole 3a a | Download Table.[Link]

-

SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.[Link]

-

PubMed. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro.[Link]

-

ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.[Link]

-

Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.[Link]

-

ResearchGate. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.[Link]

-

PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.[Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction.[Link]

-

YouTube. Reduction of Nitro Groups.[Link]

-

Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides.[Link]

-

PubMed Central. 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide.[Link]

-

ResearchGate. The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and...[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjptonline.org [rjptonline.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.neliti.com [media.neliti.com]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Benzimidazole synthesis [organic-chemistry.org]

preliminary biological screening of 2-chloro-N-(2-nitrophenyl)acetamide

An In-Depth Technical Guide to the Preliminary Biological Screening of 2-chloro-N-(2-nitrophenyl)acetamide

Introduction: Unveiling the Potential of a Chloroacetamide Scaffold

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a chloro group at the alpha-carbon of the acetamide moiety, as seen in this compound, is a key structural modification. This feature is often associated with enhanced biological activity, potentially by acting as an electrophilic site for covalent interaction with biological targets or by altering the molecule's electronic and lipophilic properties.[4]

The 2-nitrophenyl substitution further modulates the molecule's characteristics, influencing its potential interactions with specific receptors and enzymes. This guide provides a comprehensive framework for the , drawing upon established methodologies and insights from structurally related compounds. The objective is not merely to list protocols but to provide a logical, causality-driven approach for drug discovery professionals to efficiently probe the therapeutic potential of this molecule.

Contextual Synthesis: Accessing the Core Molecule

The synthesis of N-substituted-2-chloroacetamides is typically a straightforward process, most commonly achieved through the acylation of a corresponding aniline with chloroacetyl chloride.[5][6] This reaction provides a reliable and scalable route to the target compound, this compound.

Caption: General synthesis pathway for this compound.

Part 1: Antimicrobial and Antifungal Activity Assessment

Given the pressing global issue of antimicrobial resistance, screening novel synthetic compounds for activity against pathogenic microbes is a primary objective in drug discovery. Chloroacetamide derivatives have demonstrated notable potential in this area.[7][8]

Rationale for Screening

The chloroacetamide moiety is a known pharmacophore that can confer antimicrobial properties.[9] Studies on related compounds like 2-chloro-N-phenylacetamide and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have shown significant activity against drug-resistant bacteria and fungi, including Klebsiella pneumoniae and fluconazole-resistant Candida species.[10][11][12] This strongly suggests that this compound is a prime candidate for antimicrobial screening.

Primary Screening: Determining Inhibitory Concentrations

The initial step is to determine the minimum concentration of the compound required to inhibit microbial growth. The broth microdilution method is the gold standard for this purpose.

Experimental Protocol: Broth Microdilution for MIC/MBC/MFC Determination

-

Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Microbial suspensions of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are adjusted to a 0.5 McFarland standard.[7]

-

Serial Dilution: In a 96-well microtiter plate, the compound is serially diluted two-fold in appropriate growth media (e.g., Luria Bertani broth for bacteria, Tryptic Soy Broth for yeast) to achieve a range of concentrations (e.g., 4000 µg/mL down to 32 µg/mL).[7]

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Controls include a media-only well (sterility), a microbe-only well (growth control), and a solvent control (DMSO toxicity).

-

Incubation: Plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is visually determined as the lowest concentration of the compound with no visible microbial growth.

-

MBC/MFC Determination: To determine if the compound is bactericidal/fungicidal or static, a small aliquot (10 µL) from each well showing no growth is sub-cultured onto an agar plate. After further incubation, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in a ≥99.9% reduction in colony-forming units (CFU) compared to the initial inoculum.

| Microorganism | Compound | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation |

| S. aureus ATCC 25923 | Test Compound | Bactericidal/Static | ||

| E. coli ATCC 25922 | Test Compound | Bactericidal/Static | ||

| K. pneumoniae ATCC BAA-1705 | Test Compound | Bactericidal/Static | ||

| C. albicans ATCC 10231 | Test Compound | Fungicidal/Static |

Secondary Screening: Anti-Biofilm Activity

Many chronic infections are associated with biofilms, which provide a protective environment for microbes and increase drug resistance. A compound's ability to inhibit biofilm formation or disrupt existing biofilms is a highly desirable characteristic.

Experimental Protocol: Crystal Violet Biofilm Assay

-

Biofilm Formation: In a 96-well plate, microbial suspensions are incubated with sub-inhibitory concentrations (e.g., MIC/4, MIC/2) of the test compound for 24-48 hours to assess the inhibition of biofilm formation.[10]

-

Biofilm Disruption: For disruption assays, biofilms are first allowed to form for 24 hours. The media is then replaced with fresh media containing various concentrations of the test compound and incubated for another 24 hours.[10]

-

Staining: After incubation, the planktonic cells are gently removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining adherent biofilm is stained with 0.1% crystal violet solution.

-

Quantification: The stain is solubilized with 30% acetic acid or ethanol, and the absorbance is measured (typically at ~570 nm) to quantify the biofilm biomass. A significant reduction in absorbance compared to the control indicates anti-biofilm activity.

Caption: Hypothesized antimicrobial mechanisms based on related acetamides.

Part 2: Anticancer Activity Screening

The acetamide functional group is present in several synthetic drugs with a wide range of biological activities, including anticancer effects.[4] Synthetic intermediates of this class have been used to develop inhibitors of kinases like MELK, which are implicated in cancer.[13]

Rationale for Screening

Structurally similar 2-chloroacetamides bearing a thiazole scaffold have demonstrated significant cytotoxic activity against human leukemia and breast cancer cell lines. Furthermore, chloroacetamide-Ciminalum hybrids have shown high cytotoxic effects on tumor cells.[14] These precedents provide a strong rationale for evaluating the anticancer potential of this compound.

Primary Screening: In Vitro Cytotoxicity

The initial evaluation involves assessing the compound's ability to reduce the viability of cancer cells in culture. The MTT assay is a widely used, reliable method for this purpose.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer, DLD-1 colon cancer) are seeded into 96-well plates and allowed to adhere overnight.[14] A non-cancerous cell line (e.g., HEK-293) should be included to assess general cytotoxicity.

-

Compound Treatment: Cells are treated with the test compound at various concentrations (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Quantification: The absorbance of the solubilized formazan is measured (typically at ~570 nm). The intensity is directly proportional to the number of viable cells.

-

Data Analysis: Results are expressed as the concentration that inhibits 50% of cell growth (GI50). A lower GI50 value indicates higher cytotoxic potency.

| Cell Line | Tissue of Origin | Compound | GI50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Test Compound | |

| DLD-1 | Colorectal Adenocarcinoma | Test Compound | |

| Jurkat | T-cell Leukemia | Test Compound | |

| HEK-293 | Normal Kidney | Test Compound |

Part 3: Anti-inflammatory and Analgesic Potential

Acetamide derivatives have also been investigated for anti-inflammatory and analgesic activities, often linked to the inhibition of cyclooxygenase (COX) enzymes.[2][3]

Rationale for Screening

The structural features of this compound may allow it to interact with the active site of enzymes involved in the inflammatory cascade, such as COX-1 and COX-2.[2] Preliminary screening can quickly identify if the compound warrants further investigation as a potential non-steroidal anti-inflammatory drug (NSAID).

In Vitro Screening: COX Inhibition

A key mechanism for many anti-inflammatory drugs is the inhibition of COX enzymes, which are responsible for prostaglandin synthesis.

Experimental Protocol: COX Inhibitor Screening Assay (Simplified Principle)

-

Assay System: A commercially available COX (either COX-1 or COX-2) inhibitor screening assay kit is typically used. These assays provide the enzyme, a substrate (arachidonic acid), and a detection reagent.

-

Incubation: The test compound is pre-incubated with the COX enzyme.

-

Reaction Initiation: Arachidonic acid is added to start the reaction, leading to the production of prostaglandin H2 (PGH2).

-

Detection: The amount of prostaglandin produced is measured, often via a colorimetric or fluorometric probe that reacts with the peroxidase activity of COX.

-

Analysis: A reduction in signal compared to the untreated control indicates inhibition of the COX enzyme. Results are often expressed as the IC50 value.

Conclusion and Forward Outlook

This guide outlines a structured, multi-faceted approach to the . The proposed assays cover the most promising therapeutic areas for this chemical class based on extensive literature precedent. Positive results in any of these primary screens—particularly potent antimicrobial, antifungal, or selective anticancer activity—would provide the necessary justification for advancing the compound to more complex secondary assays, mechanism of action studies, and preliminary in vivo efficacy and toxicity models. The key to a successful screening campaign is a logical progression from broad, high-throughput in vitro assays to more targeted and complex biological evaluations, a path for which this document provides the foundational blueprint.

References

-

Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (2022). Brazilian Journal of Biology. Available at: [Link]

-

Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. Available at: [Link]

-

Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. SciELO. Available at: [Link]

-

Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. (2022). PubMed. Available at: [Link]

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). Molecules. Available at: [Link]

-

Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Taylor & Francis Online. Available at: [Link]

-

Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. Available at: [Link]

-

(PDF) Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. ResearchGate. Available at: [Link]

-

Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). PubMed. Available at: [Link]

-

Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Available at: [Link]

-

Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. Available at: [Link]

- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Google Patents.

-

SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ScienceRise: Pharmaceutical Science. Available at: [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]

-